Trimercaptonitrosylruthenium
Description
Trimercaptonitrosylruthenium is a coordination complex featuring a ruthenium (Ru) center bound to three mercapto (-SH) ligands and one nitrosyl (NO) group. While direct experimental data on this specific compound is scarce in the provided evidence, its structural and electronic properties can be inferred from analogous ruthenium complexes. The mercapto ligands, known for their strong σ-donor and weak π-acceptor characteristics, likely stabilize the Ru center while modulating its reactivity. Such complexes are of interest in heterogeneous catalysis and biomedical applications due to their tunable ligand environments .
Properties
CAS No. |
94022-56-7 |
|---|---|
Molecular Formula |
H3NORuS3 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
nitroxyl anion;ruthenium(4+);sulfanide |
InChI |
InChI=1S/NO.Ru.3H2S/c1-2;;;;/h;;3*1H2/q-1;+4;;;/p-3 |
InChI Key |
PLGGNZSSVFXIOW-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.[SH-].[SH-].[SH-].[Ru+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimercaptonitrosylruthenium typically involves the reaction of ruthenium precursors with nitrosyl and mercapto ligands under controlled conditions. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material, which is reacted with sodium nitrite (NaNO2) and thiol-containing compounds (e.g., thioglycolic acid) in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure proper coordination of the ligands to the ruthenium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Trimercaptonitrosylruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the loss of the nitrosyl group.
Reduction: Reduction reactions can lead to the formation of lower oxidation state ruthenium species, which may exhibit different reactivity.
Substitution: Ligand substitution reactions are common, where the mercapto or nitrosyl groups can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution Reagents: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Trimercaptonitrosylruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound exhibits potential as a bioactive agent due to its ability to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein modification.
Medicine: Research has shown that ruthenium complexes, including this compound, possess anticancer properties. They can induce apoptosis in cancer cells and are being explored as alternatives to platinum-based drugs.
Industry: The compound is used in the development of advanced materials, such as sensors and molecular electronics, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of trimercaptonitrosylruthenium involves its interaction with molecular targets through coordination chemistry. The nitrosyl group can act as a ligand, binding to metal centers in enzymes or proteins, thereby altering their activity. The mercapto groups provide additional binding sites, enhancing the compound’s ability to form stable complexes with biological molecules. This multi-site binding capability is crucial for its biological activity, including its anticancer effects, where it can disrupt cellular processes and induce cell death.
Comparison with Similar Compounds
a) Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II) Methanol Adduct
- Structure : Contains carbonyl (CO), trifluoroacetato (CF₃COO⁻), and triphenylphosphine (PPh₃) ligands.
- Oxidation State : Ru(II), compared to this compound’s likely Ru(II) or Ru(III) state.
- Ligand Effects: CO and PPh₃ are strong π-acceptors, enhancing electron density at the Ru center, whereas mercapto ligands prioritize σ-donation. The nitrosyl group in this compound introduces redox flexibility (NO⁺/NO⁻), absent in the carbonyl-dominated analog .
- Applications : The phosphine/carbonyl complex is used in hydrogenation catalysis, whereas mercapto-nitrosyl variants may excel in sulfur-rich environments or photodynamic therapy .
b) Nitrosylruthenium Chloride ([RuCl(NO)(NH₃)₄]²⁺)
- Structure : Ammonia (NH₃) and chloride (Cl⁻) ligands coordinate with Ru.
- Reactivity : NH₃ ligands increase lability, enabling ligand substitution reactions. In contrast, mercapto ligands form stronger bonds, reducing substitution rates.
- Electronic Properties: The NO ligand exhibits distinct stretching frequencies (~1,900 cm⁻¹) in IR spectroscopy, sensitive to the trans-ligand’s donor strength. Mercapto ligands would induce a redshift compared to NH₃ .
Mercapto-Containing Metal Complexes
a) Iron Haloketone Complexes (e.g., [Fe(SR)₃(NO)])
- Metal Center : Iron (Fe) vs. Ruthenium (Ru).
- Redox Behavior : Fe complexes often display lower thermal stability but higher redox activity. Ru’s larger ionic radius and higher electronegativity confer greater stability in oxidative conditions .
- Catalytic Performance: Fe-based thiolato complexes are prevalent in bioinorganic mimics (e.g., nitrogenase enzymes), whereas Ru analogs may offer superior durability in industrial sulfoxidation processes .
Phosphine-Ligated Ruthenium Complexes (e.g., [Ru(PPh₃)₃(CO)H])
- Ligand Comparison: Phosphines (PPh₃) are stronger π-acceptors than mercapto ligands, leading to more electron-deficient Ru centers. Mercapto ligands enhance sulfur-based substrate binding (e.g., in hydrodesulfurization catalysts) but may reduce catalytic turnover due to stronger metal-ligand bonds .
- Thermodynamic Stability : Phosphine complexes often require inert atmospheres, whereas mercapto ligands improve air stability via sulfide layer formation .
Data Tables
Table 1: Comparative Properties of Ruthenium Complexes
Table 2: Ligand Donor Strengths
| Ligand Type | σ-Donor Strength | π-Acceptor Strength | Preferred Applications |
|---|---|---|---|
| Mercapto (SH) | High | Low | Sulfur-rich Catalysis |
| Phosphine (PPh₃) | Moderate | High | Hydrogenation/Oxidation |
| Carbonyl (CO) | Low | Very High | Carbonylation Reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
